molecular formula C16H14N4O2 B2650004 N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-91-9

N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Cat. No. B2650004
M. Wt: 294.314
InChI Key: AISDTFARXYOFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide” include a density of 1.3±0.1 g/cm3, a molar refractivity of 78.8±0.5 cm3, and a polar surface area of 74 Å2 . It also has freely rotating bonds and follows the Rule of 5 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds structurally related to N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide have been investigated for their potential in various therapeutic areas. For instance, some acetamide derivatives exhibit potent inotropic activity, indicating potential applications in heart failure treatment by improving cardiac muscle contraction (D. Robertson et al., 1986). Another study identified selective inhibitors of inducible nitric oxide synthase, highlighting the therapeutic potential in inflammatory and neurodegenerative diseases (E. Garvey et al., 1997).

Antifungal and Antibacterial Activity

N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized and evaluated for their antifungal activity against various strains, demonstrating the importance of such compounds in developing new antifungal agents (G. Gupta & S. Wagh, 2006).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown potential antitumor activity, with some compounds exhibiting significant efficacy against various human tumor cell lines. This suggests a promising avenue for the development of new anticancer therapies (L. Yurttaş et al., 2015).

Molecular Docking Studies

The application of molecular docking studies to investigate the interaction of synthesized compounds with biological targets is crucial in drug discovery. For example, antimalarial sulfonamides were studied for their binding efficiency against COVID-19 proteins, indicating the role of computational methods in identifying potential therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Chemical Synthesis and Material Science

Compounds with the acetamide moiety have been explored for their utility in chemical synthesis and material science, such as in the electrochemical oxidation of alcohols to carboxylic acids, demonstrating the versatility of acetamide derivatives in synthetic chemistry (M. Rafiee et al., 2018).

Future Directions

While specific future directions for “N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide” are not mentioned in the search results, research into similar benzotriazinone derivatives continues due to their wide range of pharmacological activities . These compounds have potential applications in the treatment of various conditions, including inflammation, Parkinson’s disease, and cancer .

properties

IUPAC Name

N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(17-10-12-6-2-1-3-7-12)11-20-16(22)13-8-4-5-9-14(13)18-19-20/h1-9H,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISDTFARXYOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

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